molecular formula C21H17BrO3 B11610347 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11610347
M. Wt: 397.3 g/mol
InChI Key: NDSTVXOEBMXSSL-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its complex molecular structure, which includes a bromophenyl group, a methyl group, and a propyl group attached to a furochromene core. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl group and the furochromene core. This reaction requires a palladium catalyst, a base, and an organoboron reagent . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes.

Scientific Research Applications

3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit or activate certain pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has a unique combination of functional groups that confer specific chemical properties

Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

3-(4-bromophenyl)-9-methyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17BrO3/c1-3-4-14-9-19(23)25-21-12(2)20-17(10-16(14)21)18(11-24-20)13-5-7-15(22)8-6-13/h5-11H,3-4H2,1-2H3

InChI Key

NDSTVXOEBMXSSL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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